
2-(2-Bromo-3-nitrophenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-3-nitrophenyl)ethanamine is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of ethanamine, where the phenyl ring is substituted with a bromine atom at the second position and a nitro group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-nitrophenyl)ethanamine typically involves the bromination and nitration of a suitable precursor, followed by amination. One common method involves the following steps:
Bromination: Bromobenzene is dissolved in concentrated sulfuric acid and maintained at a temperature of 82°C. The mixture is stirred, and bromine is added dropwise. After the reaction is complete, the product is crystallized by cooling to obtain 2-bromobenzene.
Nitration: The brominated compound is then dissolved in methanol, and a nitrating agent such as nitric acid is added. The reaction is carried out at a controlled temperature to obtain 2-bromo-3-nitrobenzene.
Amination: The nitro compound is dissolved in acetonitrile, and ammonia is passed through the solution at 220°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography and crystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-3-nitrophenyl)ethanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions under suitable conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium hydroxide, ethanol solvent, reflux conditions.
Oxidation: Potassium permanganate, acidic medium.
Major Products Formed
Reduction: 2-(2-Amino-3-nitrophenyl)ethanamine.
Substitution: 2-(2-Hydroxy-3-nitrophenyl)ethanamine.
Oxidation: 2-(2-Nitroso-3-nitrophenyl)ethanamine.
Applications De Recherche Scientifique
2-(2-Bromo-3-nitrophenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-3-nitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The bromine and nitro groups on the phenyl ring contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromo-2-methylphenyl)ethanamine
- 2-(2-Bromo-4-nitrophenyl)ethanamine
- 2-(2-Chloro-3-nitrophenyl)ethanamine
Uniqueness
2-(2-Bromo-3-nitrophenyl)ethanamine is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C8H9BrN2O2 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
2-(2-bromo-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrN2O2/c9-8-6(4-5-10)2-1-3-7(8)11(12)13/h1-3H,4-5,10H2 |
Clé InChI |
FHDLEABIJAWLQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B13573984.png)
![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)
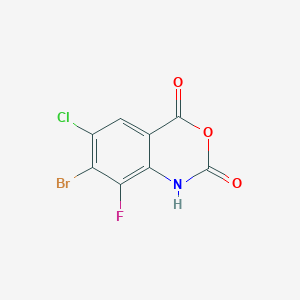

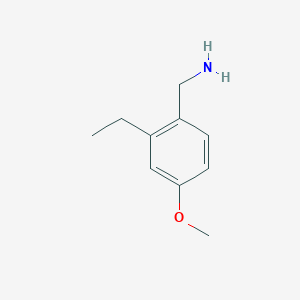
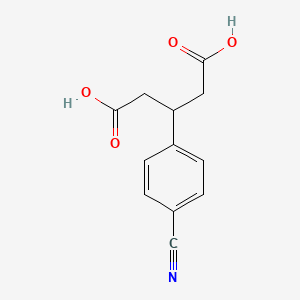
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B13574025.png)
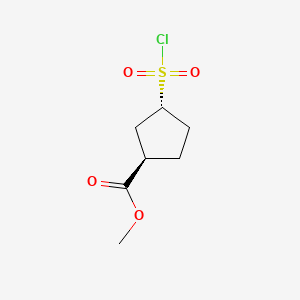

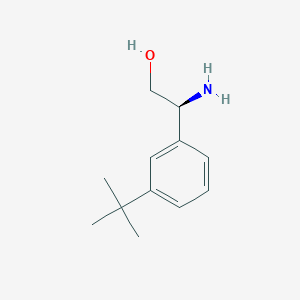
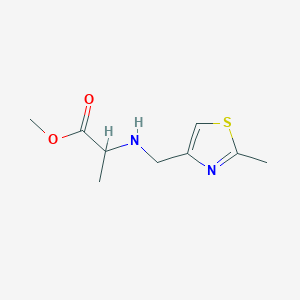
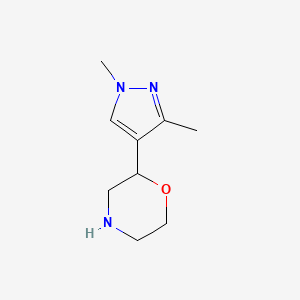
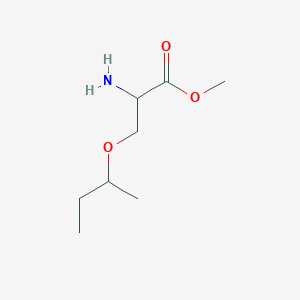
![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride](/img/structure/B13574073.png)
